tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15845699
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3 |
| Standard InChI Key | WVBJEMJUYMPBPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name, tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate, systematically describes its structure:
-
A piperidine ring (C₅H₁₁N) substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.
-
A pyridine ring (C₅H₄N) substituted at the 2-position with a methyl group and at the 6-position with a morpholine moiety.
-
The pyridine and piperidine rings are connected at the 3- and 2-positions, respectively, forming a rigid bicyclic framework.
The canonical SMILES representation, CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C, underscores the spatial arrangement critical for its interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₁N₃O₃ |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate |
| CAS Number | Not publicly disclosed |
| XLogP3 | 2.8 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Piperidine Functionalization: Introduction of the Boc group to piperidine via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
-
Pyridine Substitution: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the morpholine-substituted pyridine ring to the piperidine core .
-
Morpholine Incorporation: Nucleophilic aromatic substitution (SNAr) of a halogenated pyridine intermediate with morpholine under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT, 12h | 85% |
| 2 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 4h | 72% |
| 3 | Morpholine, Cs₂CO₃, DMF, 100°C, 6h | 68% |
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors enhance efficiency by improving heat transfer and reducing reaction times. Solvent optimization (e.g., replacing DMF with cyclopentyl methyl ether) minimizes environmental impact .
Biological Activity and Mechanism
Target Engagement
The compound exhibits inhibitory activity against 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a critical enzyme in menaquinone biosynthesis in Mycobacterium tuberculosis . By blocking MenA, it disrupts the electron transport chain (ETC), impairing ATP synthesis and bacterial survival under hypoxic conditions .
Pharmacodynamic Profile
-
Minimum Inhibitory Concentration (MIC): 8–10 μM against M. tuberculosis H37Rv .
-
Synergy with ETC Inhibitors: Combination therapy with bedaquiline reduces bacterial load by >99% in murine models within two weeks .
Structure-Activity Relationships (SAR)
-
Morpholine Group: Essential for hydrogen bonding with MenA’s active site (Asp123 and Tyr257) .
-
tert-Butyl Carbamate: Enhances metabolic stability by shielding the piperidine nitrogen from oxidative degradation.
-
Pyridine Methyl Group: Optimizes lipophilicity (cLogP ≈ 2.8), balancing membrane permeability and aqueous solubility.
Applications in Drug Discovery
Antitubercular Agents
As a MenA inhibitor, this compound addresses drug-resistant tuberculosis by targeting non-replicating persister cells, which are unaffected by first-line drugs like isoniazid .
Central Nervous System (CNS) Therapeutics
The morpholine and piperidine motifs are structural hallmarks of CNS-penetrant molecules. Preliminary studies suggest potential in treating neuropathic pain via σ-1 receptor modulation.
Prodrug Development
The Boc group serves as a prodrug moiety, enabling controlled release of active metabolites in vivo. Hydrolysis by esterases yields the free piperidine, which exhibits enhanced target binding .
Comparison with Structural Analogs
Table 3: Analog Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume